molecular formula C8H11N3O2 B2390258 Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate CAS No. 211915-53-6

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Cat. No. B2390258
CAS RN: 211915-53-6
M. Wt: 181.195
InChI Key: XPCXDDOGPNBUQL-UHFFFAOYSA-N
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Description

“Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is also known by its IUPAC name, methyl 5-amino-6-(methylamino)nicotinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 370.7±42.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa value is predicted to be 5.29±0.10 .

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound MPA has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized, and its anti-cancer properties make it an attractive candidate for cancer research. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the study of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA. One area of research is the development of more potent and selective PARP inhibitors based on the structure of this compound MPA. Another area of research is the investigation of the potential of this compound MPA as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound MPA for maximum efficacy and safety.
Conclusion:
This compound 5-amino-6-(methylamino)pyridine-3-carboxylate is a promising compound that has shown potential for use in scientific research, particularly in the field of cancer research. Its anti-cancer properties, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further study. However, more research is needed to fully understand the potential of this compound and to develop more potent and selective PARP inhibitors based on its structure.

Scientific Research Applications

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound MPA has anti-cancer properties and can inhibit the growth of various cancer cells.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 5-amino-6-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCXDDOGPNBUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.1 g (15 mmol) of methyl 6-methylamino-5-nitronicotinate in 100 mL of ethanol/dichloromethane (3:1) was added 1 g of palladium on charcoal (10%) and the resulting suspension was hydrogenated at room temperature under 5 bar of hydrogen pressure for 1.5 hours. The catalyst was then filtered off and the solvent was distilled off in vacuo. The crude oily product obtained was further reacted directly. Yield: 2.4 g (92% of theory); Rf value: 0.44 (silica gel; ethyl acetate/ethanol/ammonia=90:10:1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate ethanol ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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